Pleurocidin

Description

isolated from the skin secretions of the winter flounder Pleuronectes americanus; amino acid sequence in first source

Properties

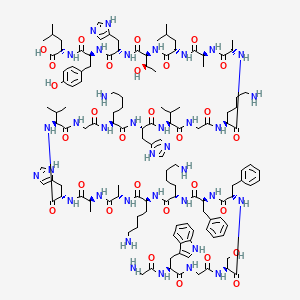

Molecular Formula |

C129H192N36O29 |

|---|---|

Molecular Weight |

2711.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C129H192N36O29/c1-69(2)48-92(122(186)165-108(77(13)167)128(192)161-97(54-82-59-135-66-142-82)121(185)158-95(52-80-40-42-85(168)43-41-80)120(184)162-100(129(193)194)49-70(3)4)155-111(175)75(11)145-109(173)73(9)147-114(178)88(36-22-26-44-130)149-103(170)63-140-127(191)107(72(7)8)164-124(188)99(56-84-61-137-68-144-84)160-116(180)89(37-23-27-45-131)150-104(171)64-141-126(190)106(71(5)6)163-123(187)98(55-83-60-136-67-143-83)156-112(176)76(12)146-110(174)74(10)148-115(179)90(38-24-28-46-132)153-117(181)91(39-25-29-47-133)154-118(182)93(50-78-30-16-14-17-31-78)157-119(183)94(51-79-32-18-15-19-33-79)159-125(189)101(65-166)152-105(172)62-139-113(177)96(151-102(169)57-134)53-81-58-138-87-35-21-20-34-86(81)87/h14-21,30-35,40-43,58-61,66-77,88-101,106-108,138,166-168H,22-29,36-39,44-57,62-65,130-134H2,1-13H3,(H,135,142)(H,136,143)(H,137,144)(H,139,177)(H,140,191)(H,141,190)(H,145,173)(H,146,174)(H,147,178)(H,148,179)(H,149,170)(H,150,171)(H,151,169)(H,152,172)(H,153,181)(H,154,182)(H,155,175)(H,156,176)(H,157,183)(H,158,185)(H,159,189)(H,160,180)(H,161,192)(H,162,184)(H,163,187)(H,164,188)(H,165,186)(H,193,194)/t73-,74-,75-,76-,77+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-/m0/s1 |

InChI Key |

MZJIKFCSPTZIFT-UVKRQXBBSA-N |

bioactivity |

Antibacterial |

sequence |

GWGSFFKKAAHVGKHVGKAALTHYL |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Pleurocidin Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pleurocidin, a potent antimicrobial peptide (AMP) originally identified in the skin mucus of the winter flounder, Pleuronectes americanus. This document details the scientific background of this compound, its mechanism of action, and its broad-spectrum antimicrobial activity. A significant focus is placed on providing detailed experimental protocols for both its isolation from natural sources and its production through recombinant DNA technology. Furthermore, this guide presents quantitative data on its antimicrobial efficacy and outlines the known signaling pathways it modulates. All information is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially harness the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a 25-amino acid, cationic, α-helical antimicrobial peptide that was first isolated from the skin secretions of the winter flounder (Pleuronectes americanus)[1][2]. It is a key component of the fish's innate immune system, providing a first line of defense against a wide range of pathogens[1]. This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi[3][4]. Its multifaceted mechanism of action, which involves both membrane disruption and interference with intracellular processes, makes it a promising candidate for the development of novel antimicrobial therapeutics[5].

Mechanism of Action

This compound's antimicrobial effects are attributed to a dual mode of action, targeting both the cell membrane and intracellular components of pathogens.

2.1. Membrane Permeabilization

Upon encountering a microbial cell, this compound interacts with the negatively charged components of the cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity through one of two proposed models[5]:

-

Carpet model: At lower concentrations, this compound monomers accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the lipid bilayer and leads to the formation of transient pores.

-

Toroidal pore model: At higher concentrations, this compound peptides insert into the membrane, inducing the lipids to bend inward and form toroidal pores, with the peptides lining the pore. This results in the leakage of cellular contents and ultimately cell death[5].

2.2. Intracellular Targeting and Signaling Pathway Modulation

In addition to membrane disruption, this compound can translocate into the cytoplasm and interfere with essential cellular processes, including the inhibition of DNA and RNA synthesis[5].

Furthermore, this compound has been shown to modulate host immune responses. In human mast cells, this compound NRC-04 activates the N-formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor[1][2]. This interaction triggers a downstream signaling cascade involving G proteins, phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and protein kinase C (PKC), leading to mast cell degranulation, migration, and the release of pro-inflammatory mediators[1][2].

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for its production using recombinant DNA technology.

Isolation of this compound from Winter Flounder Skin Mucus

This protocol is adapted from the original method described by Cole et al. (1997)[2].

3.1.1. Mucus Collection and Extraction

-

Collect skin mucus from winter flounder (Pleuronectes americanus) by gentle scraping of the skin surface.

-

Homogenize the collected mucus in a solution of 50 ml of 0.2 M sodium acetate, 0.2% Triton X-100, and 1 mM phenylmethylsulfonyl fluoride (PMSF)[2].

-

Centrifuge the homogenate to remove insoluble debris.

-

Concentrate the supernatant containing the soluble mucus components.

3.1.2. Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound to homogeneity.

-

Step 1: Size-Exclusion Chromatography

-

Column: Sephadex G-50

-

Mobile Phase: 50 mM ammonium acetate

-

Procedure: Apply the concentrated mucus extract to the column and elute with the mobile phase. Collect fractions and screen for antimicrobial activity against a test organism (e.g., E. coli) using a bacterial lysis plate assay[2]. Pool the active fractions.

-

-

Step 2: Cation-Exchange High-Performance Liquid Chromatography (HPLC)

-

Column: Cation-exchange column (e.g., PolySulfoethyl A, 5 µm particle size, 4.6 x 200 mm)[2].

-

Buffer A: 25% acetonitrile, 5 mM KH2PO4, pH 5.0

-

Buffer B: 25% acetonitrile, 5 mM KH2PO4, pH 5.0, 1 M NaCl

-

Gradient: A linear gradient from 0% to 100% Buffer B over 45 minutes at a flow rate of 1 ml/min[2].

-

Procedure: Apply the pooled active fractions from the size-exclusion step to the column. Collect the major peak that exhibits antimicrobial activity.

-

-

Step 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient of Solvent B to elute the peptide.

-

Procedure: Further purify the active fraction from the ion-exchange step. The final purified this compound should appear as a single peak. Confirm the purity and identity of the peptide using mass spectrometry and amino acid sequencing.

-

Recombinant Expression and Purification of this compound in E. coli

Recombinant production offers a more scalable and controlled method for obtaining this compound. This protocol describes the expression of this compound as a fusion protein in E. coli.

3.2.1. Gene Synthesis and Vector Construction

-

Synthesize the gene encoding the 25-amino acid this compound peptide, optimized for E. coli codon usage.

-

Clone the synthetic gene into an expression vector, such as pET21a, to create a fusion protein with a carrier peptide that promotes the formation of inclusion bodies. A cleavage site (e.g., for hydroxylamine) should be engineered between the carrier peptide and this compound.

3.2.2. Expression and Inclusion Body Isolation

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector.

-

Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) and collect the inclusion bodies by centrifugation.

3.2.3. Solubilization, Cleavage, and Purification

References

Unraveling the Alpha-Helical Architecture of Pleurocidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleurocidin is a potent, 25-residue cationic antimicrobial peptide (AMP) originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus)[1]. As a key component of the fish's innate immune system, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and has garnered significant interest as a potential therapeutic agent[1][2]. The antimicrobial efficacy of this compound is intrinsically linked to its ability to adopt an amphipathic α-helical conformation upon interacting with bacterial membranes[1][3]. This guide provides an in-depth technical overview of the structural analysis of this compound's α-helical state, detailing the experimental methodologies employed, presenting key quantitative structural data, and visualizing its mechanism of action.

Structural Conformation: A Dichotomy of Environments

In aqueous solutions, this compound exists in a largely unstructured, random coil conformation[4]. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or detergent micelles like dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS), it undergoes a significant conformational change to form a stable α-helix[4]. This structural transition is crucial for its biological activity, allowing the peptide to interact with and disrupt bacterial cell membranes[3].

Experimental Protocols for Structural Determination

The elucidation of this compound's three-dimensional structure has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR has been instrumental in determining the high-resolution structure of this compound in membrane-mimetic environments.

Sample Preparation:

-

Peptide Synthesis and Purification: this compound is chemically synthesized, often with uniform isotopic labeling (e.g., ¹⁵N) for heteronuclear NMR experiments[4]. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Micelle Preparation: A solution of deuterated detergent micelles (e.g., DPC-d₃₈ or SDS-d₂₅) is prepared in an aqueous buffer (e.g., 90% H₂O/10% D₂O) at a concentration well above the critical micelle concentration (CMC)[5].

-

Sample Formulation: The purified peptide is dissolved in the micelle solution to a final concentration suitable for NMR spectroscopy (typically in the millimolar range)[6]. The pH is adjusted as required for the experiment.

Data Acquisition and Analysis:

A suite of 1D and 2D NMR experiments are performed to assign proton and nitrogen resonances and to derive structural restraints.

-

Total Correlation Spectroscopy (TOCSY): Used to identify amino acid spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine distance restraints[7]. Intermolecular NOEs between the peptide and micelle can reveal the peptide's insertion depth and orientation[7].

-

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the nitrogen and attached proton of each amide bond, providing a unique peak for each amino acid (except proline). This is particularly useful for monitoring conformational changes and for resonance assignment in isotopically labeled peptides.

-

Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Caption: Workflow for analyzing this compound's secondary structure using CD spectroscopy.

Quantitative Structural Data

The three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB) under the accession codes 1Z64 (in DPC micelles) and 2LS9 (in SDS micelles). These structures provide a wealth of quantitative information.

| Parameter | PDB ID: 1Z64 | PDB ID: 2LS9 | Reference(s) |

| Experimental Method | Solution NMR | Solution NMR | [4] |

| Membrane Mimetic | Dodecylphosphocholine (DPC) micelles | Sodium dodecyl sulfate (SDS) micelles | [4] |

| Residue Range | 1-26 | 1-25 | [4] |

| α-Helical Region | Residues 3-24 | Residues 2-24 | [4] |

| Total Structure Weight | 2.72 kDa | 2.72 kDa | [4] |

| Number of Distance Restraints | Data available in PDB entry | Data available in PDB entry | [4] |

Mechanism of Action and Signaling Pathways

The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of bacterial cell membranes. At sublethal concentrations, it can also inhibit the synthesis of macromolecules like RNA and DNA.[8]

Membrane Interaction and Disruption

The interaction of this compound with bacterial membranes is a multi-step process:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Hydrophobic Insertion: Upon binding, the peptide inserts its hydrophobic residues into the lipid bilayer.

-

Membrane Permeabilization: this compound is proposed to disrupt the membrane via one of two primary models:

-

Toroidal Pore Model: The peptide molecules, along with the lipid head groups, bend inwards to form a water-filled pore, leading to leakage of cellular contents.

-

Carpet Model: At higher concentrations, the peptides accumulate on the membrane surface, disrupting the lipid packing and eventually leading to micellization and disintegration of the membrane.

-

dot

Caption: Proposed models for this compound's interaction with and disruption of bacterial membranes.

Immunomodulatory Signaling

Beyond its direct antimicrobial effects, this compound has been shown to modulate host immune responses. Specifically, it can activate human mast cells through the N-formyl peptide receptor-like 1 (FPRL1).[9][10] This interaction triggers a signaling cascade involving G proteins, PI3K, PLC, and PKC, ultimately leading to mast cell degranulation and the release of pro-inflammatory mediators.[9]

dot

Caption: Signaling pathway of this compound-mediated mast cell activation via the FPRL1 receptor.

Conclusion

The α-helical conformation of this compound is a critical determinant of its potent antimicrobial activity. The structural and functional insights gained from NMR and CD spectroscopy, coupled with mechanistic studies, provide a solid foundation for the rational design of novel this compound-based therapeutics. A thorough understanding of its structure-activity relationship and its interactions with both microbial and host cells will be paramount in harnessing the full therapeutic potential of this promising antimicrobial peptide.

References

- 1. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of solution structure and lipid micelle location of an engineered membrane peptide by using one NMR experiment and one sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel antimicrobial peptide, induces human mast cell activation through the FPRL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]

Broad-Spectrum Antimicrobial Activity of Pleurocidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleurocidin is a potent, 25-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus). It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including several drug-resistant strains. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, detailing its mechanisms of action, summarizing its activity spectrum through quantitative data, and providing comprehensive experimental protocols for its study. Furthermore, this guide includes visualizations of its mode of action and relevant experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. This compound, an α-helical AMP, is a notable candidate in this class, demonstrating robust microbicidal activity. Its amphipathic nature allows it to preferentially interact with and disrupt microbial membranes, a key feature of its antimicrobial efficacy.

Mechanism of Action

This compound employs a dual mechanism of action to exert its antimicrobial effects, primarily targeting the bacterial cell membrane and subsequently interfering with intracellular processes.

Membrane Disruption

The initial and primary mode of action of this compound is the permeabilization of the bacterial cell membrane. This process is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, this compound disrupts the membrane integrity through one of two proposed models, the choice of which can be dependent on the peptide-to-lipid ratio:

-

Toroidal Pore Model: At higher concentrations, this compound is thought to insert into the membrane, inducing a curvature in the lipid bilayer that leads to the formation of transient pores. In these pores, the head groups of the lipid molecules are continuous with the peptide, creating a channel through which cytoplasmic contents can leak out, leading to cell death.

-

Carpet Model: At lower concentrations, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This disrupts the membrane's structure and can lead to the formation of micelles and the eventual disintegration of the membrane.

Figure 1: Dual mechanism of action of this compound.

Intracellular Targeting

Following membrane permeabilization, or in some cases through translocation across the membrane at sub-lethal concentrations, this compound can access the bacterial cytoplasm. Once inside, it can interact with and inhibit the synthesis of essential macromolecules, including DNA, RNA, and proteins. This intracellular activity contributes to its overall bactericidal effect.

Induction of Bacterial Stress Responses

Exposure to this compound can trigger stress response pathways in bacteria. One such pathway is the CpxAR two-component system in Gram-negative bacteria, which is activated in response to envelope stress. While this is a defense mechanism for the bacteria, its activation signifies the disruption of the cell envelope by the peptide.

Figure 2: Activation of the CpxAR envelope stress response by this compound.

Antimicrobial Spectrum and Potency

This compound and its derivatives have demonstrated significant antimicrobial activity against a wide array of pathogens. The following tables summarize the Minimal Inhibitory Concentrations (MICs) reported in the literature.

Table 1: Antimicrobial Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 2 - 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 4 - 16 |

| Salmonella typhimurium | ATCC 14028 | 4 - 8 |

| Klebsiella pneumoniae | ATCC 13883 | 8 - 32 |

| Acinetobacter baumannii | Clinical Isolate | 16 - 64 |

| Vibrio anguillarum | - | 1.25 - 5 |

Table 2: Antimicrobial Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 4 - 16 |

| Staphylococcus aureus | MRSA | 8 - 32 |

| Enterococcus faecalis | ATCC 29212 | 16 - 64 |

| Bacillus subtilis | ATCC 6633 | 2 - 8 |

| Listeria monocytogenes | - | 4 - 16 |

Table 3: Antimicrobial Activity of this compound-Amide (Ple-a) Against Multidrug-Resistant (MDR) Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | MDR Clinical Isolate | 2 - 32 |

| Salmonella enterica | MDR Clinical Isolate | 8 - 32 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial activity of this compound.

Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Figure 3: Workflow for the Minimal Inhibitory Concentration (MIC) assay.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes.

-

-

Inoculation:

-

Add 50 µL of MHB to each well of a sterile 96-well microtiter plate.

-

Add 50 µL of the appropriate this compound dilution to each well, creating a final volume of 100 µL with the desired peptide concentrations.

-

Add 50 µL of the diluted bacterial suspension to each well.

-

Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. Results can also be read using a microplate reader at 600 nm.

-

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is otherwise membrane-impermeable.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

This compound solution

-

Propidium iodide (PI) stock solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a final optical density (OD₆₀₀) of 0.2-0.3.

-

-

Assay:

-

Add the bacterial suspension to the wells of a black 96-well microtiter plate.

-

Add PI to each well to a final concentration of 1-5 µM.

-

Add varying concentrations of this compound to the wells.

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (bacteria with PI but no peptide).

-

-

Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 30-60 minutes) to monitor the kinetics of membrane permeabilization.

-

DNA Binding Assay (Gel Retardation)

This assay determines the ability of this compound to bind to DNA, which is observed as a retardation of the DNA's migration through an agarose gel.

Materials:

-

Plasmid DNA (e.g., pUC19)

-

This compound solution

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Agarose gel (0.8-1.0%)

-

DNA loading dye

-

Gel electrophoresis system

-

UV transilluminator

Procedure:

-

Binding Reaction:

-

In separate microcentrifuge tubes, mix a constant amount of plasmid DNA (e.g., 200 ng) with increasing amounts of this compound to achieve different peptide-to-DNA weight ratios.

-

Adjust the final volume with binding buffer.

-

Incubate the mixtures at room temperature for 15-30 minutes to allow for binding.

-

-

Electrophoresis:

-

Add DNA loading dye to each reaction mixture.

-

Load the samples onto an agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV illumination. The retardation of DNA migration in the presence of this compound indicates binding.

-

Conclusion

This compound represents a promising candidate for the development of new antimicrobial therapies. Its broad-spectrum activity, coupled with a dual mechanism of action that includes rapid membrane disruption, makes it effective against a range of pathogens, including those resistant to conventional antibiotics. The detailed methodologies and data presented in this guide are intended to support further research into the therapeutic potential of this compound and other related antimicrobial peptides. A thorough understanding of its mechanisms and activity is crucial for its rational design and application in the fight against infectious diseases.

The Emerging Anticancer Potential of Pleurocidin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleurocidin and its derivatives, a family of cationic antimicrobial peptides (AMPs) originally isolated from the winter flounder (Pleuronectes americanus), are gaining significant attention for their potent and selective anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the current state of research into the anticancer activities of this compound peptides. It details their mechanisms of action, summarizes their efficacy against various cancer cell lines, outlines key experimental protocols for their evaluation, and visualizes the complex biological processes they modulate. The evidence presented herein underscores the potential of this compound peptides as a promising new class of targeted cancer therapeutics.

Introduction

Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms.[1][2][4] Their primary function is to provide a first line of defense against pathogenic microorganisms.[1][2][4] this compound is a 25-amino acid, α-helical peptide known for its broad-spectrum antimicrobial activity.[1] A growing body of evidence now demonstrates that this compound and its synthetic analogs also possess significant cytotoxic activity against a variety of cancer cells, while exhibiting lower toxicity towards normal, healthy cells.[1][5][6][7] This selectivity is attributed in part to the electrostatic attraction between the cationic peptides and the negatively charged components of cancer cell membranes.[5] This guide will delve into the quantitative data supporting these claims, the experimental methods used to generate this data, and the molecular pathways that underpin the anticancer effects of this compound peptides.

Quantitative Assessment of Anticancer Efficacy

The cytotoxic effects of this compound peptides have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these peptides. The following tables summarize the available IC50 data for native this compound (Ple), its C-terminally amidated derivative (Ple-a), and other synthetic analogs such as NRC-03 and NRC-07.

| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Ple | J5 | Hepatocellular Carcinoma | >500 | [1] |

| Ple | Huh7 | Hepatocellular Carcinoma | 54.9 | [1] |

| Ple | Hep3B | Hepatocellular Carcinoma | 340 | [1] |

| Ple | A549 | Non-small Cell Lung Adenocarcinoma | 42 | [1][8] |

| Ple | AGS | Gastric Adenocarcinoma | >500 | [1] |

| Ple | WiDr | Colorectal Adenocarcinoma | 197.3 | [1] |

| Ple-a | J5 | Hepatocellular Carcinoma | 197 | [1] |

| Ple-a | Huh7 | Hepatocellular Carcinoma | 11 | [1] |

| Ple-a | Hep3B | Hepatocellular Carcinoma | 14.8 | [1] |

| Ple-a | A549 | Non-small Cell Lung Adenocarcinoma | 42 | [1] |

| Ple-a | AGS | Gastric Adenocarcinoma | 32.5 | [1] |

| Ple-a | WiDr | Colorectal Adenocarcinoma | 19.4 | [1] |

| Ple | NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | >500 | [1] |

| Ple-a | NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | 313 | [1] |

Table 1: In vitro cytotoxicity of this compound (Ple) and this compound-amide (Ple-a) against various human cancer cell lines and a normal mouse fibroblast cell line.[1]

| Peptide | Cancer Cell Line | Cell Type | Cytotoxicity at 50 µM (%) | Reference |

| NRC-03 | T47-D | Breast Carcinoma | ~40% | [9] |

| NRC-03 | MDA-MB-231 | Breast Carcinoma | ~20% | [9] |

| NRC-03 | MCF7 | Breast Carcinoma | ~25% | [9] |

| NRC-03 | SKBR3 | Breast Carcinoma | ~75% | [9] |

| NRC-03 | MDA-MB-468 | Breast Carcinoma | ~86% | [9] |

| NRC-03 | 4T1 | Mouse Mammary Carcinoma | ~94% | [9] |

| NRC-07 | T47-D | Breast Carcinoma | ~50% | [9] |

| NRC-07 | MDA-MB-231 | Breast Carcinoma | ~30% | [9] |

| NRC-07 | MCF7 | Breast Carcinoma | ~35% | [9] |

| NRC-07 | SKBR3 | Breast Carcinoma | ~87% | [9] |

| NRC-07 | MDA-MB-468 | Breast Carcinoma | ~88% | [9] |

| NRC-07 | 4T1 | Mouse Mammary Carcinoma | ~94% | [9] |

Table 2: In vitro cytotoxicity of NRC-03 and NRC-07 against various breast cancer cell lines.[9]

Mechanisms of Action

This compound peptides exert their anticancer effects through a multi-pronged approach, primarily targeting cell membranes and inducing programmed cell death pathways.

Membrane Disruption

The initial interaction of this compound peptides with cancer cells is electrostatic. The net positive charge of the peptides facilitates their binding to the anionic components, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes compared to normal cells.[5] Following this initial binding, the peptides are believed to disrupt the membrane integrity through mechanisms such as the "toroidal pore" or "carpet" models, leading to leakage of cellular contents and cell death.[4]

Induction of Apoptosis

Beyond direct membrane lysis, this compound peptides can translocate into the cell and trigger apoptosis. This process is often mediated by the mitochondria.

-

Mitochondrial Membrane Damage: this compound derivatives like NRC-03 and NRC-07 have been shown to target and damage mitochondrial membranes.[7][9] This leads to a loss of mitochondrial membrane potential.[4][9]

-

Reactive Oxygen Species (ROS) Production: The damage to mitochondria often results in the overproduction of reactive oxygen species (ROS).[4][7][9] Elevated ROS levels create oxidative stress, which can damage cellular components and further promote apoptosis.[10]

-

Caspase Activation: The mitochondrial pathway of apoptosis typically involves the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis. While the specific caspases activated by this compound are still under investigation, this is a likely downstream event of mitochondrial damage.

Inhibition of Autophagy

In addition to inducing apoptosis, the amidated derivative, Ple-a, has been observed to inhibit autophagy in A549 human lung adenocarcinoma cells.[5] Autophagy is a cellular recycling process that can sometimes protect cancer cells from stress and chemotherapy. Its inhibition can therefore enhance the efficacy of anticancer agents.

Below is a diagram illustrating the proposed signaling pathways for the anticancer activity of this compound peptides.

In Vivo Studies

The anticancer potential of this compound peptides has also been demonstrated in preclinical animal models. Intratumoral injections of NRC-03 have been shown to impair the growth of multiple myeloma xenografts in immune-deficient mice.[4] Similarly, both NRC-03 and NRC-07 have been effective in killing breast cancer cells grown as xenografts.[7] These findings provide a strong rationale for the further development of this compound-based therapies for in vivo applications.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel anticancer agents. This section provides detailed methodologies for key assays used in the study of this compound peptides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells at a density of 3,500 cells/well in 96-well plates and allow them to adhere for 24 hours.[1]

-

Peptide Treatment: Prepare fresh solutions of this compound peptides in culture medium at various concentrations (e.g., 0, 5, 10, 25, 50, 75, 100 µM).[1] Remove the old medium from the wells, wash with PBS, and add the peptide-containing medium. Incubate for 24 hours.[1]

-

MTT Incubation: Remove the peptide-containing medium, wash with PBS, and add fresh medium containing 0.5 µg/mL MTT to each well.[1] Incubate for 2 hours at 37°C.[1]

-

Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the DMSO-treated control cells.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of this compound peptide for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Assessment of Mitochondrial Membrane Potential

The lipophilic cationic dye, DiOC6 (3,3'-dihexyloxacarbocyanine iodide), can be used to measure mitochondrial membrane potential.

-

Cell Treatment: Treat cells with the this compound peptide for a short duration (e.g., 30 minutes).[9]

-

Staining: Add DiOC6 to the cell culture and incubate.[9]

-

Analysis: Analyze the cells by flow cytometry. A decrease in DiOC6 fluorescence indicates a loss of mitochondrial membrane potential.[9]

Measurement of Reactive Oxygen Species (ROS)

Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.

-

Cell Treatment: Expose cells to the this compound peptide for a short period (e.g., 30 minutes).[9]

-

Staining: Add DHE to the cell culture and incubate.[9]

-

Analysis: Measure the fluorescence of the oxidized product by flow cytometry. An increase in fluorescence indicates an increase in ROS production.[9]

Conclusion and Future Directions

This compound peptides represent a promising new frontier in cancer therapy. Their ability to selectively target and kill cancer cells, including drug-resistant variants, through multiple mechanisms makes them attractive candidates for further development.[7] Future research should focus on optimizing the stability and delivery of these peptides, as well as exploring their efficacy in combination with conventional chemotherapeutic agents. A deeper understanding of the specific molecular targets and signaling pathways they modulate will be crucial for translating these promising preclinical findings into effective clinical treatments. The development of novel this compound analogs with enhanced anticancer activity and reduced toxicity will be a key area of investigation in the years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound peptides: a new class of anti-cancer agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers [frontiersin.org]

- 7. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative stress by antimicrobial peptide this compound triggers apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Pleurocidin's Interaction with Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pleurocidin, a cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus), demonstrates potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from a dual-pronged mechanism of action that primarily targets the bacterial cell membrane, leading to disruption and subsequent cell death. This technical guide provides an in-depth analysis of the molecular interactions between this compound and bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The information presented herein is intended to support research and development efforts aimed at harnessing this compound and its derivatives as novel therapeutic agents.

Core Mechanism of Action: A Dual Threat

This compound's antimicrobial activity is not limited to a single mode of action. It employs a multifaceted approach to ensure bacterial demise, encompassing both direct membrane disruption and subsequent interference with essential intracellular processes.

Initial Electrostatic Interaction and Membrane Insertion

As a cationic peptide, this compound's initial interaction with the bacterial cell envelope is governed by electrostatic attraction. The negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, serve as the primary binding sites. This initial binding is crucial for accumulating the peptide at the membrane surface.

Upon concentration at the membrane, this compound undergoes a conformational change, adopting an α-helical structure, which is critical for its membrane-disrupting activity.[3][4] The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer.

Membrane Permeabilization and Pore Formation

Following insertion, this compound disrupts the integrity of the bacterial membrane through the formation of pores. The exact model of pore formation is thought to be either through the "toroidal pore" or "carpet" model.[1][2]

-

Toroidal Pore Model: In this model, the this compound peptides, along with the headgroups of the lipid molecules, bend inward to form a water-filled channel. This pore allows for the leakage of ions and small molecules, leading to the dissipation of the membrane potential.

-

Carpet Model: In this scenario, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

This membrane permeabilization is a key factor in the bactericidal activity of this compound, leading to a rapid loss of cellular homeostasis.

Translocation and Intracellular Targeting

In addition to membrane disruption, this compound can translocate across the bacterial membrane to access intracellular targets. Evidence suggests that at sub-lethal concentrations, this compound can enter the cytoplasm without causing significant membrane damage.[5] Once inside, it can interfere with essential cellular processes, including the synthesis of DNA, RNA, and proteins.[5][6] This intracellular activity contributes to its overall antimicrobial efficacy.

Induction of Reactive Oxygen Species (ROS)

This compound has also been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[7] The accumulation of ROS leads to oxidative stress, which can damage cellular components such as lipids, proteins, and nucleic acids, further contributing to cell death.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Various Bacteria

| Peptide | Bacterial Species | MIC (μg/mL) | Reference |

| This compound | Pseudomonas aeruginosa | 1.1 - >35 | [8][9] |

| This compound | Escherichia coli | 1.1 - >35 | [8][9] |

| This compound | Staphylococcus aureus | 1.1 - >35 | [8][9] |

| This compound | Enterococcus faecalis | >35 | [1][9] |

| Ple-a (amidated) | MDR E. coli | 2 - 32 | [10] |

| Ple-a (amidated) | Marine Pathogens | 0.25 - 32 | [10] |

| GK-4 (truncated) | MRSA | Not specified | [7] |

| GK-4 (truncated) | NDM-positive E. coli | Not specified | [7] |

Table 2: Cytotoxicity of this compound and its Derivatives

| Peptide | Cell Line | IC50 (μM) | Reference |

| Ple-a (amidated) | A549 (Lung adenocarcinoma) | 11 - 340 | [11] |

| Ple-a (amidated) | Various cancer cell lines | 11 - 340 | [11] |

Table 3: Binding Affinity of this compound to Model Membranes

| Lipid Composition | Binding Affinity | Method | Reference |

| Anionic (DOPC/DOPG, 3:1) | Strong | Tryptophan Fluorescence | [3] |

| Zwitterionic/Neutral (DOPC) | Weak | Tryptophan Fluorescence | [3] |

| Anionic (POPG-d31 containing) | Strong | 2H Solid-State NMR | [12] |

| Zwitterionic (POPC) | Weak | 2H Solid-State NMR | [12] |

Note: Specific Kd values for this compound binding to different lipid compositions are not consistently reported in the literature. The available data strongly indicates a qualitative preference for anionic membranes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.

Membrane Permeabilization: Calcein Leakage Assay

This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles by quantifying the release of a fluorescent dye.

Materials:

-

This compound peptide stock solution

-

Lipids (e.g., POPC, POPG) in chloroform

-

Calcein

-

Sephadex G-50 column

-

HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Triton X-100 (10% v/v)

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Prepare a lipid mixture (e.g., POPC:POPG 3:1 molar ratio) in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with calcein solution (50 mM in HEPES buffer) by vortexing.

-

Subject the liposome suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Extrude the liposome suspension through polycarbonate filters (100 nm pore size) to create large unilamellar vesicles (LUVs).

-

-

Removal of External Calcein:

-

Separate the calcein-loaded LUVs from unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.

-

-

Fluorescence Measurement:

-

Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 50 μM in a cuvette.

-

Record the baseline fluorescence (F0) at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.

-

Add the this compound peptide to the cuvette at the desired concentration and monitor the increase in fluorescence (F) over time.

-

After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and measure the maximum fluorescence (Fmax).

-

-

Calculation of Calcein Leakage:

-

Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100

-

Membrane Depolarization Assay using DiSC3(5)

This assay utilizes a potential-sensitive fluorescent dye, DiSC3(5), to measure changes in bacterial cytoplasmic membrane potential.

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus)

-

HEPES buffer (5 mM HEPES, 20 mM glucose, pH 7.2)

-

KCl

-

DiSC3(5) stock solution (in DMSO)

-

Fluorometer

Procedure:

-

Bacterial Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer containing 100 mM KCl to an optical density at 600 nm (OD600) of 0.05.

-

-

Dye Loading:

-

Add DiSC3(5) to the bacterial suspension to a final concentration of 1 μM.

-

Incubate the suspension in the dark at room temperature until the fluorescence signal stabilizes (this indicates the dye has partitioned into the polarized membranes and self-quenched).

-

-

Fluorescence Measurement:

-

Place the bacterial suspension in a cuvette and record the baseline fluorescence.

-

Add the this compound peptide at the desired concentration.

-

Monitor the increase in fluorescence over time. An increase in fluorescence indicates the release of the dye from the depolarized membranes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time to visualize the depolarization kinetics.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes associated with binding events, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

This compound peptide solution

-

Large unilamellar vesicles (LUVs) of desired lipid composition

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer.

-

Prepare a suspension of LUVs in the same buffer.

-

Degas both the peptide solution and the LUV suspension.

-

-

ITC Experiment:

-

Load the LUV suspension into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Initiate the titration, injecting small aliquots of the peptide solution into the LUV suspension.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in this compound's interaction with bacterial membranes.

Mechanism of Action

References

- 1. Investigating Potential Applications of the Fish Anti-Microbial Peptide this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Interaction of this compound and its analogs with phospholipid membrane and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-antimicrobial activity relationship between this compound and its enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial peptides and induced membrane curvature: geometry, coordination chemistry, and molecular engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Truncated this compound Derivative with High Pepsin Hydrolysis Resistance to Combat Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of this compound is retained in Plc-2, a C-terminal 12-amino acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 12. Zwitterionic Phospholipids and Sterols Modulate Antimicrobial Peptide-Induced Membrane Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Sequencing of the Pleurocidin Gene in Pleuronectes americanus

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and findings related to the identification, sequencing, and characterization of the pleurocidin antimicrobial peptide (AMP) gene from the winter flounder, Pleuronectes americanus. This compound represents a significant area of interest due to its potent, broad-spectrum antimicrobial activity and its potential for development as a novel therapeutic agent.

Introduction to this compound

This compound is a 25-residue, α-helical cationic peptide, first isolated from the skin mucous secretions of the winter flounder, Pleuronectes americanus.[1][2][3] As a key component of the fish's innate immune system, it provides a first line of defense against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.[1][3][4][5] Subsequent genomic studies have revealed that this compound is part of a larger family of related peptides, with multiple genes and pseudogenes clustered within the flounder genome.[6] These genes exhibit tissue-specific and developmental stage-specific expression, primarily in the skin and intestine, which are critical barriers against infection.[6][7] The study of the this compound gene is crucial for understanding the evolution and regulation of innate immunity in marine fish and for harnessing its therapeutic potential.[6]

Gene Identification and Genomic Organization

Initial research led to the purification of the this compound peptide from skin secretions.[1][2] Further investigations using genomic and molecular cloning techniques have identified four distinct this compound genes and three pseudogenes within the winter flounder genome.[6]

The predicted polypeptide sequences of these genes show a conserved structure, which includes:

-

A conserved hydrophobic signal peptide of 22 amino acids.[7]

-

A 25-amino acid mature peptide region that is identical or highly homologous to the originally isolated this compound.[7]

-

A conserved acidic portion following the mature peptide sequence.[7]

Analysis of these genomic clones has also helped in identifying potential promoters and binding sites for transcription factors, suggesting complex regulatory mechanisms for their expression.[6]

Experimental Protocols

The following sections detail the core methodologies for the identification and sequencing of the this compound gene from Pleuronectes americanus.

High-quality RNA is the starting point for successful gene identification.

-

Sample Collection: Winter flounder (Pleuronectes americanus) tissues, particularly skin and intestine, are excised.[7] To preserve RNA integrity, samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until use.

-

Total RNA Isolation Protocol (Trizol-based method): This method is effective for isolating high-quality RNA from fish tissues.[8][9]

-

Homogenization: Homogenize 50-100 mg of frozen fish tissue in 1 mL of TRIzol reagent using a mortar and pestle or a mechanical homogenizer.[8]

-

Phase Separation: Add 0.2 mL of chloroform to the homogenate, shake vigorously for 15 seconds, and incubate at room temperature for 5-10 minutes. Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[8]

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[8]

-

RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of RNase-free water.[8]

-

Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Verify RNA integrity by running an aliquot on a 1% agarose gel to visualize intact ribosomal RNA bands.

-

Complementary DNA (cDNA) is synthesized from the isolated mRNA template. This cDNA serves as the template for subsequent PCR amplification.[10][11]

-

Principle: Reverse transcriptase, an RNA-dependent DNA polymerase, synthesizes a single-stranded DNA molecule complementary to the mRNA template.[10]

-

Protocol:

-

Reaction Setup: In a sterile, RNase-free tube, combine the following components:

-

Total RNA (1-5 µg)

-

Oligo(dT) primer or random hexamer primers (to initiate synthesis)

-

dNTP mix (10 mM)

-

RNase-free water to a final volume of ~12 µL

-

-

Denaturation: Heat the mixture to 65-70°C for 5 minutes to denature RNA secondary structures, then immediately place on ice for at least 1 minute.

-

Reverse Transcription Mix: Add the following to the denatured RNA mix:

-

5X Reaction Buffer

-

Reverse Transcriptase Enzyme (e.g., M-MLV or a thermostable variant)[11]

-

RNase Inhibitor

-

-

Incubation: Incubate the reaction at 42-50°C for 60 minutes. The optimal temperature depends on the specific reverse transcriptase used.[12]

-

Inactivation: Terminate the reaction by heating to 85°C for 5 minutes.[12] The resulting single-stranded cDNA can be stored at -20°C.

-

Polymerase Chain Reaction (PCR) is used to amplify the specific this compound gene sequence from the cDNA library.[13][14]

-

Primer Design: Design degenerate primers based on the highly conserved signal peptide region of this compound precursors.[15][16] A reverse primer targeting the poly-A tail can also be used.[15][16]

-

PCR Protocol:

-

Reaction Mix: Prepare a PCR reaction containing:

-

cDNA template (1-2 µL)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

Taq DNA Polymerase

-

10X PCR Buffer (with MgCl₂)

-

dNTP Mix (10 mM)

-

Nuclease-free water to a final volume of 25-50 µL

-

-

Thermal Cycling: Perform PCR using the following general conditions, which may require optimization:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

30-35 Cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 50-60°C for 30 seconds (temperature depends on primer melting temperature).

-

Extension: 72°C for 1-2 minutes (time depends on the expected amplicon size).

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: Analyze the PCR products by running a sample on a 1.5% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) to confirm the presence of a band of the expected size.

-

To determine the exact nucleotide sequence, the amplified PCR product is cloned into a plasmid vector and sequenced.

-

Protocol:

-

Purification: Purify the PCR product from the agarose gel using a gel extraction kit to remove primers and other reaction components.

-

Ligation: Ligate the purified PCR product into a suitable cloning vector (e.g., a TA cloning vector like pGEM-T Easy). This involves mixing the vector, PCR insert, T4 DNA ligase, and a reaction buffer, followed by incubation.

-

Transformation: Introduce the ligation product into competent E. coli cells via heat shock or electroporation.[17]

-

Plating and Selection: Plate the transformed bacteria onto LB agar plates containing an appropriate antibiotic (for vector selection) and a substrate for blue-white screening (e.g., X-gal and IPTG). Incubate overnight at 37°C.

-

Colony Screening: Select white colonies (indicating successful insertion of the PCR product). Grow these selected colonies in liquid LB medium overnight.

-

Plasmid Isolation: Isolate the plasmid DNA from the overnight cultures using a miniprep kit.

-

Sequencing: Send the purified plasmid DNA for Sanger sequencing using primers that flank the insertion site of the vector. The resulting sequence data will reveal the nucleotide sequence of the cloned this compound gene.

-

Data Presentation

Quantitative data from this compound studies are summarized below for clarity and comparison.

Table 1: Amino Acid Sequence of this compound from Pleuronectes americanus

The original this compound peptide is composed of 25 amino acid residues.[5]

| Peptide Name | Amino Acid Sequence |

| This compound (Ple) | GWGSFFKKAAHVGKHVGKAALTHYL |

Source: Cole et al., 1997[5]

Table 2: Minimal Inhibitory Concentration (MIC) of this compound Against Various Bacteria

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Bacterial Species | Type | MIC (µg/mL) |

| Escherichia coli | Gram-Negative | 1.1 - 2.2 |

| Pseudomonas aeruginosa | Gram-Negative | 1.1 - 4.4 |

| Acinetobacter baumannii | Gram-Negative | >35 |

| Staphylococcus aureus | Gram-Positive | 1.1 - 4.4 |

| Fish/Sheep Pathogens | Various | 1.1 to >35 |

Data compiled from Cole et al., 1997 & 2000.[5]

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Conclusion

The identification and sequencing of this compound genes in Pleuronectes americanus have provided significant insights into the innate immune mechanisms of marine fish. The detailed protocols outlined in this guide offer a robust framework for researchers aiming to explore antimicrobial peptides in this and other species. The characterization of these genes is not only fundamental to comparative immunology but also paves the way for the bioengineering and development of new antimicrobial drugs to combat the growing challenge of antibiotic resistance.

References

- 1. Isolation and characterization of this compound, an antimicrobial peptide in the skin secretions of winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Peptides from Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Identification, structure and differential expression of novel pleurocidins clustered on the genome of the winter flounder, Pseudopleuronectes americanus (Walbaum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning and developmental expression of a family of this compound-like antimicrobial peptides from winter flounder, Pleuronectes americanus (Walbaum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cDNA Synthesis: Overview & Applications [excedr.com]

- 11. pcrbio.com [pcrbio.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Using PCR to Fight Antimicrobial Resistance [excedr.com]

- 14. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]

- 15. Parallel identification of novel antimicrobial peptide sequences from multiple anuran species by targeted DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parallel identification of novel antimicrobial peptide sequences from multiple anuran species by targeted DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cDNA cloning: Principle and steps involved in cDNA cloning - Online Biology Notes [onlinebiologynotes.com]

Pleurocidin's Dichotomous Dance with Membranes: A Technical Guide to Its Mode of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the intricate mechanisms governing the antimicrobial action of pleurocidin, a potent, flounder-derived cationic peptide. A central debate in understanding its efficacy revolves around two dominant models: the formation of discrete pores in the bacterial membrane and the more disruptive "carpet" mechanism. This document provides a comprehensive analysis of both hypotheses, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Central Conundrum: Pore Formation vs. The Carpet Model

This compound's ability to compromise the bacterial cell membrane is undisputed; however, the precise choreography of this disruption is a subject of ongoing investigation. Two primary models, the pore formation model and the carpet model, offer different perspectives on this process. Evidence suggests that this compound may not be restricted to a single mode of action, but rather employs a concentration-dependent strategy, potentially transitioning between or combining elements of both models to exert its bactericidal effects.

The Pore Formation Model: A Tale of Transmembrane Tunnels

The pore formation model posits that this compound monomers, upon reaching a threshold concentration on the bacterial membrane, aggregate and insert themselves into the lipid bilayer, forming discrete, ion-conducting channels. This leads to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death. Two main variations of this model are the "barrel-stave" and "toroidal pore" mechanisms. In the barrel-stave model, the peptides align perpendicularly to the membrane surface, forming the staves of a barrel-like pore. In the toroidal pore model, the peptides induce a curvature in the lipid bilayer, with the pore being lined by both the peptides and the head groups of the lipid molecules. Molecular dynamics simulations suggest that this compound may form toroidal or disordered toroidal pores.[1]

The Carpet Model: A Widespread Disruption

In contrast, the carpet model proposes a more detergent-like mechanism. In this scenario, this compound peptides accumulate on the surface of the bacterial membrane, aligning parallel to the lipid bilayer, effectively carpeting the surface. This accumulation disrupts the membrane's integrity and curvature. Once a critical concentration is reached, the membrane is destabilized to the point of forming transient holes or micelles, leading to a catastrophic loss of barrier function and cell lysis.[2][3][4]

Quantitative Insights into this compound's Activity

To dissect the nuances of this compound's interaction with bacterial membranes, a variety of biophysical and microbiological assays are employed. The following tables summarize key quantitative data from studies on this compound and its derivatives, offering a comparative look at its efficacy and membrane-disrupting capabilities.

Antimicrobial Potency: Minimum Inhibitory Concentrations (MIC)

The MIC is a fundamental measure of an antimicrobial agent's effectiveness. The tables below showcase the potent and broad-spectrum activity of this compound and its amidated analog (Ple-a) against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[5][6][7][8][9]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (Ple) and this compound-Amide (Ple-a) against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) - Ple | MIC (µg/mL) - Ple-a |

| Escherichia coli | Gram-Negative | 2 - 8 | 2 - 4 |

| Pseudomonas aeruginosa | Gram-Negative | 4 - 16 | 4 - 8 |

| Salmonella typhimurium | Gram-Negative | 4 | 2 |

| Vibrio alginolyticus | Gram-Negative | 1 | 0.5 |

| Staphylococcus aureus | Gram-Positive | 32 - 128 | 16 - 32 |

| Streptococcus iniae | Gram-Positive | 128 | 32 |

| E. coli (MDR) | Gram-Negative | 8 - 256 | 2 - 32 |

| S. aureus (MRSA) | Gram-Positive | >128 | 32 |

Membrane Permeabilization: Dye Leakage Assays

Dye leakage assays, such as the calcein release assay, provide direct evidence of membrane permeabilization. Liposomes loaded with a self-quenching fluorescent dye are exposed to the peptide, and any resulting membrane disruption leads to dye leakage and an increase in fluorescence.

Table 2: this compound-Induced Calcein Leakage from Model Vesicles.

| Peptide Concentration (Peptide:Lipid Ratio) | Lipid Composition | % Calcein Leakage |

| Low (e.g., 1:100) | POPC (Zwitterionic) | Minimal (<5%) |

| Low (e.g., 1:100) | POPC:POPG (3:1) (Anionic) | Moderate (10-30%) |

| High (e.g., 1:10) | POPC:POPG (3:1) (Anionic) | High (>90%) |

Note: The data in this table is illustrative and compiled from descriptive reports. Specific values can vary based on experimental conditions.

Membrane Depolarization: Probing the Potential

The disruption of the bacterial membrane potential is a key indicator of antimicrobial peptide activity. This can be monitored using potential-sensitive fluorescent dyes like diSC3-5, where depolarization leads to an increase in fluorescence intensity.

Table 3: Maximal Cytoplasmic Membrane Depolarization in E. coli by this compound and its Derivatives. [10]

| Peptide | Concentration | Maximal Depolarization (% of control) |

| This compound | MIC | 40 |

| 10 x MIC | 100 | |

| P-Der (derivative) | MIC | 0 |

| 10 x MIC | 100 | |

| P-CN (derivative) | MIC | 75 |

| 10 x MIC | 100 | |

| P-M (derivative) | MIC | 30 |

| 10 x MIC | 100 |

Visualizing the Mechanisms: Signaling and Workflow Diagrams

To further elucidate the proposed modes of action and the experimental approaches used to study them, the following diagrams were generated using Graphviz.

Caption: The Pore Formation Model of this compound Action.

Caption: The Carpet Model of this compound Action.

Caption: General Experimental Workflow for Studying this compound's Mode of Action.

Key Experimental Protocols

A detailed understanding of the experimental underpinnings is crucial for interpreting the data. Below are summaries of the core methodologies used to investigate this compound's mode of action.

Calcein Leakage Assay

This assay quantifies the permeabilization of lipid vesicles.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film (e.g., POPC or a mixture of POPC/POPG) in a buffer containing a high concentration of calcein, a fluorescent dye that self-quenches at high concentrations.

-

Purification: Free, unencapsulated calcein is removed by size-exclusion chromatography.

-

Assay: The calcein-loaded LUVs are diluted in a cuvette to a desired lipid concentration. A baseline fluorescence is recorded.

-

Peptide Addition: A known concentration of this compound is added to the LUV suspension.

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates leakage of calcein from the vesicles, which is caused by membrane disruption.

-

Data Normalization: The maximum possible leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles. The percentage of leakage is calculated relative to this maximum.

Membrane Depolarization Assay (diSC3-5)

This assay measures changes in the bacterial cytoplasmic membrane potential.

-

Bacterial Preparation: Bacteria (e.g., E. coli) are grown to mid-log phase, harvested, washed, and resuspended in a suitable buffer.

-

Dye Loading: The membrane potential-sensitive dye diSC3-5 is added to the bacterial suspension. The dye accumulates in polarized membranes, leading to self-quenching and a low fluorescence signal.

-

Baseline Measurement: The fluorescence of the dye-loaded bacteria is monitored until a stable baseline is achieved.

-

Peptide Addition: this compound is added to the bacterial suspension.

-

Fluorescence Measurement: The fluorescence intensity is recorded continuously. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.

-

Data Analysis: The change in fluorescence intensity over time reflects the kinetics and extent of membrane depolarization.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides atomic-level information about the structure, dynamics, and orientation of this compound within a lipid bilayer.

-

Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ²H) this compound is co-reconstituted with lipids to form multilamellar vesicles or oriented bilayers on glass plates.

-

NMR Spectroscopy: The sample is placed in a strong magnetic field, and various NMR experiments are performed.

-

²H-NMR: Deuterium NMR of chain-deuterated lipids is used to measure the acyl chain order parameter (S_CD). A decrease in S_CD indicates that the peptide is disordering the lipid chains.

-

¹⁵N-NMR: Nitrogen-15 NMR of labeled peptide provides information about the orientation of the peptide backbone relative to the membrane normal.

-

-

Data Analysis: The NMR spectra are analyzed to determine the orientation of the peptide (parallel or perpendicular to the membrane surface) and its effect on the lipid bilayer structure and dynamics.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions.

-

Sample Preparation: A solution of this compound is placed in the ITC syringe, and a suspension of lipid vesicles (e.g., LUVs) is placed in the sample cell.

-

Titration: A series of small injections of the peptide solution are made into the vesicle suspension.

-

Heat Measurement: The heat change associated with each injection is measured by the calorimeter.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion: A Dual-Threat Antimicrobial